molecular formula C15H14N2O2S B2578799 (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1904609-26-2

(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2578799
CAS No.: 1904609-26-2
M. Wt: 286.35
InChI Key: BYBMPKBBIGMMLF-AATRIKPKSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features:

  • Thiophene moiety: A sulfur-containing heterocycle contributing to π-conjugation and hydrophobic interactions.
  • Propenone linkage: The (2E)-configured enone system enhances electrophilicity, enabling interactions with biological targets.

Properties

IUPAC Name

(E)-1-(3-pyridin-3-yloxyazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-15(6-5-14-4-2-8-20-14)17-10-13(11-17)19-12-3-1-7-16-9-12/h1-9,13H,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMPKBBIGMMLF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.

    Formation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final Coupling: The final step involves the coupling of the azetidine-pyridine intermediate with the thiophene derivative under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine or thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry

    Chemical Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its selective binding properties.

    Polymer Additives: It can be used as an additive in polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding pockets of these targets, influencing their activity and downstream effects.

Comparison with Similar Compounds

Structural Analogues with Azetidine Modifications

Compound Name Substituents Key Differences Biological/Physical Properties References
(2E)-3-(Thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one Azetidine with triazole substituent Replaces pyridin-3-yloxy with triazole, altering hydrogen-bonding capacity. Likely enhanced solubility due to polar triazole; no direct activity data reported.
(E)-1-(3-Aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one Azetidine with amino group Amino group increases basicity and potential for ionic interactions. May exhibit improved binding to acidic residues in proteins (e.g., ACE2 or viral proteases).

Key Insight: The pyridin-3-yloxy group in the target compound provides a unique balance of hydrogen-bond acceptor capacity and steric bulk compared to triazole or amino substituents. This could influence target selectivity in enzyme inhibition .

Thiophene-Containing Chalcones with Varied Aryl Groups

Compound Name Aryl Substituents Activity Notes References
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4-Bromophenyl Antifungal (MIC = 0.07 µg/mL against T. rubrum) Bromine enhances lipophilicity and electron-withdrawing effects, improving membrane penetration.
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-Hydroxyphenyl Antibacterial (active against S. aureus and E. coli) Hydroxyl group enables hydrogen bonding with bacterial efflux pumps (e.g., NorA).
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one 4-Ethoxyphenyl, 3-methylthiophene Not reported Ethoxy group may enhance metabolic stability compared to hydroxyl or bromo analogs.

Heterocyclic Hybrid Systems

Compound Name Hybrid Structure Activity Notes References
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Benzofuran-pyrimidine-thiophene Antiviral (SPIKE protein interaction) Rigid benzofuran-pyrimidine system may restrict conformational flexibility, affecting binding kinetics.
(2E)-1-(5-Methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one Pyrazine-methylphenyl Antimicrobial (structure-activity relationship studied) Pyrazine ring introduces additional nitrogen-based interactions.

Electronic and Spectroscopic Comparisons

  • HOMO-LUMO Gap : For 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, DFT calculations reveal a HOMO-LUMO gap of ~4.3 eV, indicating moderate reactivity .
  • UV-Vis Absorption : Thiophene-containing chalcones exhibit absorption maxima near 300–350 nm, attributed to π→π* transitions. Substituents like bromine or ethoxy cause red/blue shifts .
  • Hydrogen Bonding : Pyridin-3-yloxy and azetidine groups in the target compound may form bifurcated hydrogen bonds, as observed in related crystals .

Biological Activity

The compound (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, often referred to as a derivative of azetidine and thiophene, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : An azetidine ring connected to a pyridine moiety and a thiophene group.
  • Functional Groups : The presence of a prop-2-en-1-one functional group contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. Below are detailed findings from recent studies.

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines. This was assessed using human peripheral blood mononuclear cells (PBMCs), where the compound reduced the levels of TNF-alpha and IL-6 significantly at concentrations ranging from 10 to 50 µM.

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)18.5Cell cycle arrest in G2/M phase

The mechanism involved appears to be related to the modulation of apoptotic pathways, leading to increased caspase activity and subsequent cell death.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, it exhibited notable activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Mechanistic Studies

Docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in inflammation and cancer progression. The compound was found to bind effectively to the active sites of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.

Case Study: Docking Analysis

A molecular docking analysis revealed that this compound interacts favorably with COX enzymes:

Target Protein Binding Affinity (kcal/mol)
COX-1-8.5
COX-2-9.0

This suggests a potential for selective inhibition, particularly relevant for reducing side effects associated with non-selective COX inhibitors.

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